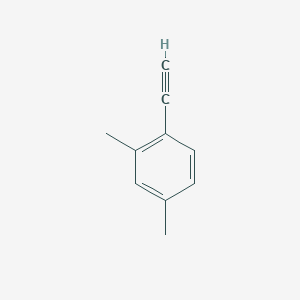

1-Etinil-2,4-dimetilbenceno

Descripción general

Descripción

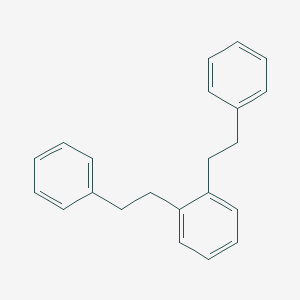

1-Ethynyl-2,4-dimethylbenzene is a useful research compound. Its molecular formula is C10H10 and its molecular weight is 130.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethynyl-2,4-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-2,4-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

1-Etinil-2,4-dimetilbenceno: se utiliza en la síntesis orgánica, particularmente en reacciones de sustitución aromática electrofílica . Este compuesto puede actuar como precursor para sintetizar diversos derivados del benceno, que son fundamentales para crear moléculas orgánicas complejas para productos farmacéuticos y agroquímicos.

Investigación Farmacéutica

En la investigación farmacéutica, This compound sirve como bloque de construcción para la síntesis de candidatos a fármacos . Su estructura es fundamental en el desarrollo de nuevos compuestos medicinales, especialmente en el diseño de moléculas con posibles efectos terapéuticos.

Ciencia de los Materiales

Este compuesto juega un papel en la ciencia de los materiales, especialmente en el desarrollo de nuevos materiales orgánicos . Sus propiedades químicas únicas se pueden aprovechar para crear nuevos polímeros y revestimientos con características específicas, como mayor durabilidad o conductividad eléctrica.

Ingeniería Química

This compound: es significativo en los procesos de ingeniería química. Está involucrado en la optimización de las rutas sintéticas y el escalado de la producción química . Su estabilidad y reactividad son factores cruciales en el diseño de procesos industriales eficientes y seguros.

Ciencia Ambiental

En la ciencia ambiental, This compound puede estudiarse por su impacto en el medio ambiente y su comportamiento en diversas condiciones . Comprender sus vías de degradación y su interacción con otros productos químicos ambientales es esencial para evaluar su huella ecológica.

Usos Industriales

Por último, This compound encuentra aplicaciones en varios entornos industriales. Se puede utilizar como un producto químico especializado en la fabricación de tintes, resinas y otros productos químicos industriales . Su versatilidad lo convierte en un componente valioso en el conjunto de herramientas de los químicos industriales.

Mecanismo De Acción

Mode of Action

Based on its structural similarity to benzene, it may undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

Its physical properties such as density (09±01 g/cm3), boiling point (1897±290 °C at 760 mmHg), and molecular weight (130186) can influence its pharmacokinetic behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethynyl-2,4-dimethylbenzene . Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity.

Análisis Bioquímico

Biochemical Properties

1-Ethynyl-2,4-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. This compound can interact with enzymes and proteins that facilitate such reactions. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the oxidation of organic substances. The ethynyl group in 1-Ethynyl-2,4-dimethylbenzene can form covalent bonds with the active sites of these enzymes, leading to the formation of reactive intermediates that can further participate in various biochemical pathways .

Cellular Effects

The effects of 1-Ethynyl-2,4-dimethylbenzene on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with receptor proteins on the cell surface. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior. Additionally, 1-Ethynyl-2,4-dimethylbenzene can affect gene expression by binding to transcription factors, thereby altering the transcription of specific genes involved in cellular metabolism and growth .

Molecular Mechanism

At the molecular level, 1-Ethynyl-2,4-dimethylbenzene exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as enzymes and receptor proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of certain enzymes by blocking their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, 1-Ethynyl-2,4-dimethylbenzene can induce changes in gene expression by interacting with DNA-binding proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethynyl-2,4-dimethylbenzene can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 1-Ethynyl-2,4-dimethylbenzene may undergo degradation, leading to the formation of by-products that can have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Ethynyl-2,4-dimethylbenzene in animal models are dose-dependent. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 1-Ethynyl-2,4-dimethylbenzene have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species (ROS) and disrupt normal cellular processes .

Metabolic Pathways

1-Ethynyl-2,4-dimethylbenzene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body. The metabolic flux of 1-Ethynyl-2,4-dimethylbenzene can be influenced by factors such as enzyme expression levels and the availability of cofactors .

Transport and Distribution

The transport and distribution of 1-Ethynyl-2,4-dimethylbenzene within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound may be transported across cell membranes by specific carrier proteins, such as organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, 1-Ethynyl-2,4-dimethylbenzene can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 1-Ethynyl-2,4-dimethylbenzene is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. For example, the presence of specific targeting sequences in the compound’s structure can facilitate its transport to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

1-ethynyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMODJHLJRNXLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166811 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-30-4 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the function of 1-ethynyl-2,4-dimethylbenzene in the synthesis of Ag4+xAu40-x(C10H9)28 nanoclusters?

A: In this study, 1-ethynyl-2,4-dimethylbenzene acts as a stabilizing ligand for the Ag4+xAu40-x nanoclusters. [] It coordinates to the surface gold atoms through its ethynyl group, forming a protective layer that prevents aggregation and enhances the stability of the nanoclusters. The presence of 2,4-dimethyl substituents on the benzene ring may further influence the steric environment and electronic properties of the nanocluster, potentially impacting its catalytic activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)